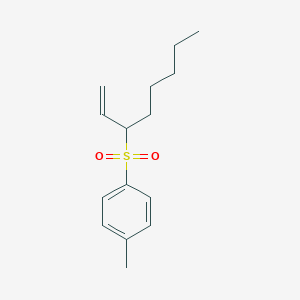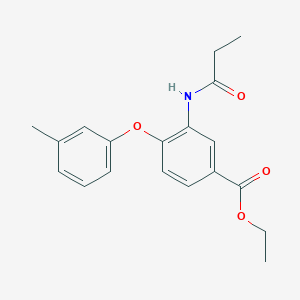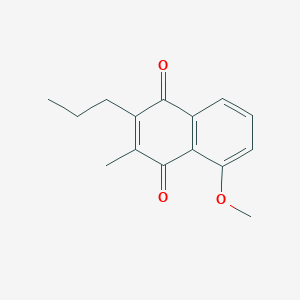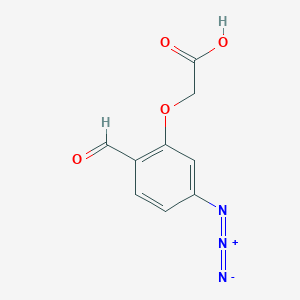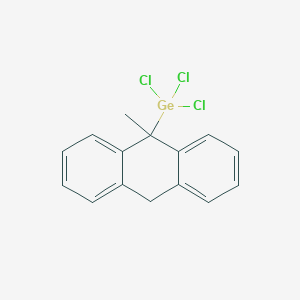
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trichloro group and a 9-methyl-9,10-dihydroanthracen-9-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane typically involves the reaction of 9-methyl-9,10-dihydroanthracene with germanium tetrachloride. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy. Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation or high-performance liquid chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups, such as hydrides.
Substitution: The trichloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug delivery systems or as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane exerts its effects involves interactions with molecular targets and pathways within cells. The germanium atom can form coordination complexes with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions
Propriétés
Numéro CAS |
83608-54-2 |
|---|---|
Formule moléculaire |
C15H13Cl3Ge |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
trichloro-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C15H13Cl3Ge/c1-15(19(16,17)18)13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 |
Clé InChI |
VFDBTRGAORCYBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


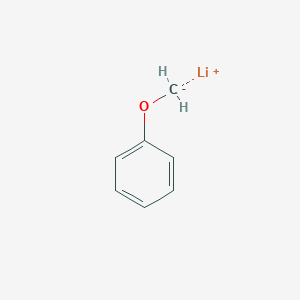
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
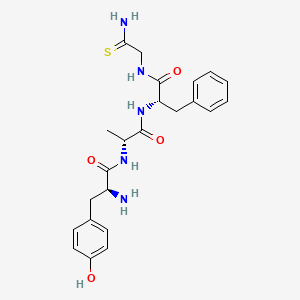
phosphanium bromide](/img/structure/B14427410.png)

